4-Ethoxybenzamide 4-Ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 55836-71-0
VCID: VC3700480
InChI: InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
SMILES: CCOC1=CC=C(C=C1)C(=O)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

4-Ethoxybenzamide

CAS No.: 55836-71-0

Cat. No.: VC3700480

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxybenzamide - 55836-71-0

Specification

CAS No. 55836-71-0
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-ethoxybenzamide
Standard InChI InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Standard InChI Key AZEIRPAUJXANCS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)N
Melting Point 209.0 °C

Introduction

Chemical Identity and Properties

4-Ethoxybenzamide, also known as p-Ethoxybenzamide or ar-Ethoxybenzamide, is characterized by its specific molecular structure and physical properties. It belongs to the class of benzamides and contains an ethoxy functional group at the para position of the benzene ring.

Basic Identification

4-Ethoxybenzamide is identified by several standard chemical identifiers that allow for its precise characterization in chemical databases and literature.

Table 1: Chemical Identifiers of 4-Ethoxybenzamide

ParameterValue
CAS Registry Number55836-71-0
PubChem CID108776
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
IUPAC Name4-ethoxybenzamide

The compound is registered under the CAS Registry Number 55836-71-0, which serves as its unique identifier in chemical databases . It is also indexed in PubChem under CID 108776, providing researchers with access to its properties and related literature .

Physical and Chemical Properties

4-Ethoxybenzamide possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Table 2: Physical and Chemical Properties of 4-Ethoxybenzamide

PropertyValue
Physical StateSolid
Melting Point208-210°C
Functional GroupAmide
SolubilityLimited water solubility
Assay97% (commercial purity)

The compound has a relatively high melting point of 208-210°C, indicating strong intermolecular forces likely due to hydrogen bonding through the amide group . Commercial preparations of 4-Ethoxybenzamide typically achieve a purity of 97%, which is suitable for most research and industrial applications .

Structural Identifiers

For computational chemistry and database searching, 4-Ethoxybenzamide can be identified using several structural notation systems.

Table 3: Structural Identifiers of 4-Ethoxybenzamide

Identifier TypeValue
SMILESCCOc1ccc(cc1)C(N)=O
InChIInChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
InChIKeyAZEIRPAUJXANCS-UHFFFAOYSA-N

These structural identifiers enable precise representation of the compound in chemical databases and computational studies . The SMILES notation provides a simplified linear representation of the molecular structure, while the InChI string offers a more comprehensive structural description incorporating hydrogen positioning and stereochemistry details.

Synthesis Methods

Several approaches have been developed for the synthesis of 4-Ethoxybenzamide, with each method offering distinct advantages in terms of yield, purity, and scalability.

Ethylsulfate Method

A patented method for synthesizing 4-Ethoxybenzamide involves the use of salicylamide and ethylsulfate as raw materials under alkaline conditions.

Table 4: Synthesis Conditions Using Ethylsulfate Method

ParameterSpecification
Raw MaterialsSalicylamide, ethylsulfate
Reaction MediumSodium hydroxide solution
Temperature Range40-80°C
Reaction Time1-6 hours
Material ProportionSalicylamide:sodium hydroxide:ethyl sulfate = 1:0.43-0.48:0.76-0.82

The process is conducted in a controlled temperature environment and typically proceeds through three distinct phases for optimal yield and purity :

  • Decomposition induction time: 50-55°C for 1-1.5 hours

  • Main reaction phase: 55-65°C for 2.5-3 hours

  • Final stage reaction: 65-80°C for 1-1.5 hours with addition of remaining sodium hydroxide

The completion of the reaction is followed by cooling to room temperature, vacuum filtration, washing with pure water until neutral pH, and vacuum-drying at 65-75°C for 4-6 hours . This method is particularly advantageous for industrial-scale production due to its relatively mild conditions and accessible starting materials.

Alternative Synthesis Approaches

ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard CodesH302
Hazard ClassificationAcute Tox. 4 Oral
Storage Class11 - Combustible Solids
Water Hazard Class (Germany)WGK 3

The compound is classified as having acute oral toxicity (Category 4), indicating it may be harmful if swallowed . It is considered a combustible solid and carries a high water hazard classification under German regulations, suggesting potential environmental concerns if released into water systems .

Personal Protective Equipment

When working with 4-Ethoxybenzamide, appropriate personal protective equipment should be used to minimize exposure risks.

Table 6: Recommended Personal Protective Equipment

Type of ProtectionRecommendation
Eye ProtectionEyeshields
Hand ProtectionChemical-resistant gloves
Respiratory ProtectionType N95 respirator (US)

These protective measures are essential for laboratory and industrial settings where the compound is handled . Additional protection may be necessary depending on the specific handling procedures and quantities involved.

Applications and Research Relevance

4-Ethoxybenzamide has several applications in pharmaceutical research and chemical synthesis, though detailed information about specific applications was limited in the search results.

Chemical Research Applications

In chemical research, 4-Ethoxybenzamide may serve as:

  • A model compound for studying amide reactions

  • A building block for more complex molecular structures

  • A precursor for modified benzamide derivatives

  • A standard compound for analytical method development

The presence of both amide and ethoxy functional groups provides opportunities for selective chemical modifications, making it valuable in organic synthesis applications.

Structural Derivatives and Related Compounds

Several derivatives of 4-Ethoxybenzamide have been synthesized by modifying its basic structure, creating compounds with potentially different properties and applications.

Complex Derivatives

More complex derivatives incorporating 4-Ethoxybenzamide as a structural component include compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide. These complex derivatives may exhibit specialized properties suitable for specific applications beyond those of the parent compound.

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